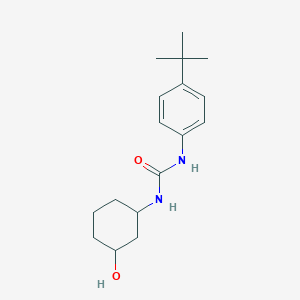
1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is a synthetic molecule that appears to be related to a class of compounds that include ureas and carbamates. These compounds have been studied for various biological activities, such as antiarrhythmic and hypotensive properties . The tert-butyl group attached to the phenyl ring is a common structural motif that can be found in various synthetic compounds, including synthetic phenolic antioxidants and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves the preparation of 1,3-disubstituted ureas and phenyl N-substituted carbamates . Although the exact synthesis of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed. For instance, the synthesis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate involved the aromatization of a cyclohexenone derivative under reflux conditions with iodine and methanol . This suggests that the synthesis of the compound might also involve the functionalization of a cyclohexyl precursor and subsequent urea formation.
Molecular Structure Analysis
While the molecular structure of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is not directly provided, related compounds have been characterized using techniques such as IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies can be compared with calculated values using computational methods such as HF and DFT, which provide insights into the stability and electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular electron density studies. For example, the MEP analysis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate indicated that the negative region is mainly over the carbonyl group, suggesting a site of high reactivity . Similarly, the urea functional group in 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is likely to be a key site for chemical reactions, given the known reactivity of ureas.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from related studies. For instance, the hyperpolarizability of a compound is an important physical property related to its nonlinear optical (NLO) properties. The title compound in one of the studies showed a greater hyperpolarizability than that of the standard NLO material urea, indicating potential for NLO applications . The presence of the tert-butyl group and the hydroxycyclohexyl moiety in 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea would influence its physical properties, such as solubility and melting point, as well as its chemical properties, including stability and reactivity.
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)12-7-9-13(10-8-12)18-16(21)19-14-5-4-6-15(20)11-14/h7-10,14-15,20H,4-6,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXWSYRWJJTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3001306.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)
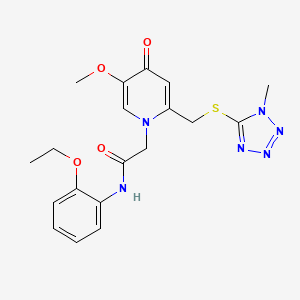

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)
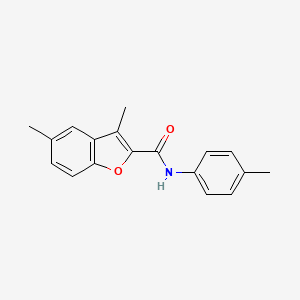
![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)
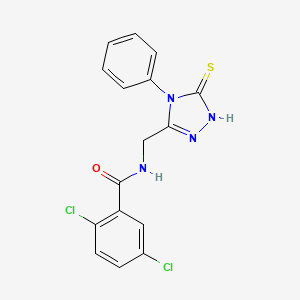
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)
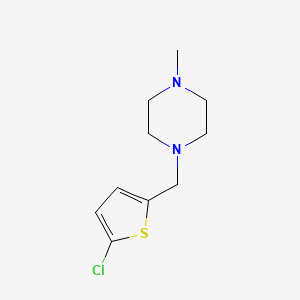
![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)
![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)
![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)